5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine
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Overview
Description
5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common approach includes the formation of the naphthyridine core followed by the introduction of the thiophene and trifluoromethyl substituents. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthyridine core and the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthyridine core.
Scientific Research Applications
5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiophene ring may participate in π-π interactions. These interactions can modulate biological activities and lead to specific effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
- 5-(Trifluoromethyl)thiophen-2-yl]methanol
Uniqueness
Compared to similar compounds, 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine stands out due to its naphthyridine core, which provides additional sites for chemical modification and potential interactions. The presence of both the thiophene ring and the trifluoromethyl group further enhances its reactivity and versatility in various applications.
Properties
CAS No. |
51420-77-0 |
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Molecular Formula |
C13H8F3N3S |
Molecular Weight |
295.28 g/mol |
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)10-6-8(9-2-1-5-20-9)7-3-4-11(17)19-12(7)18-10/h1-6H,(H2,17,18,19) |
InChI Key |
MMUFXEFRCSGILP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC3=C2C=CC(=N3)N)C(F)(F)F |
Origin of Product |
United States |
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